

Downstream Signaling Effects of (E/Z)-CP-724714: A Technical Guide

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Compound of Interest

Compound Name: (E/Z)-CP-724714

Cat. No.: B1684472

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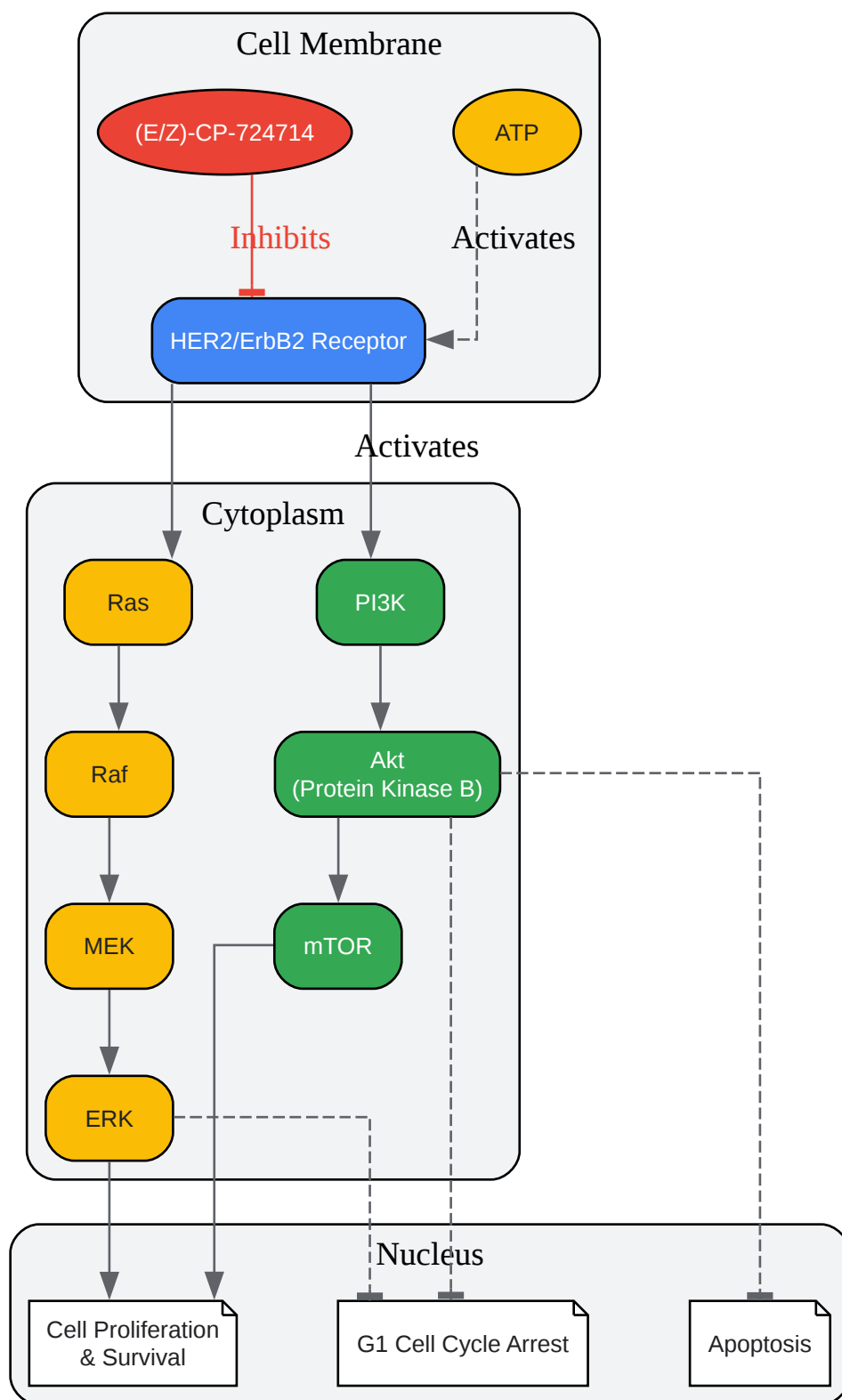
Abstract

(E/Z)-CP-724714 is a potent and highly selective, orally active inhibitor of the HER2/ErbB2 receptor tyrosine kinase.[1][2][3] Amplification and overexpression of the HER2 proto-oncogene are linked to the development and progression of several human cancers, particularly breast cancer.[4] CP-724714 exerts its anti-tumor effects by directly inhibiting the autophosphorylation of the HER2 receptor, which in turn blocks critical downstream signaling pathways responsible for cell growth, proliferation, and survival. This technical guide provides a comprehensive overview of the downstream signaling effects of **(E/Z)-CP-724714**, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing its mechanism of action, and visual representations of the affected signaling cascades.

Core Mechanism of Action

(E/Z)-CP-724714 is a reversible, ATP-competitive inhibitor that targets the intracellular kinase domain of HER2/ErbB2.[4] This targeted inhibition prevents the autophosphorylation of the receptor upon dimerization, a critical step in the activation of downstream signaling.[2][4] The primary consequence of this action is the suppression of two major signaling pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[4]

Signaling Pathway Diagram



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Caption: Inhibition of HER2 signaling by **(E/Z)-CP-724714**.

Quantitative Data

The inhibitory activity of **(E/Z)-CP-724714** has been quantified in various in vitro and in vivo models.

Table 1: In Vitro Kinase Inhibition

Kinase Target	IC50 (nM)	Selectivity vs. HER2	Reference
HER2/ErbB2	10	-	[1] [2] [3]
EGFR	6,400	>640-fold	[1] [2]
Insulin Receptor (InsR)	>10,000	>1,000-fold	[1] [2]
IGF-1R	>10,000	>1,000-fold	[1] [2]
PDGFR β	>10,000	>1,000-fold	[1] [2]
VEGFR2	>10,000	>1,000-fold	[1] [2]
Abl	>10,000	>1,000-fold	[1] [2]
Src	>10,000	>1,000-fold	[1] [2]
c-Met	>10,000	>1,000-fold	[1] [2]

Table 2: Inhibition of Cell Proliferation in HER2-Amplified Cell Lines

Cell Line	IC50 (μ M)	Reference
BT-474	0.25	[1]
SKBR3	0.95	[1]

Downstream Cellular Effects

Inhibition of the PI3K/Akt and MAPK/ERK pathways by **(E/Z)-CP-724714** leads to significant downstream cellular consequences, including cell cycle arrest and induction of apoptosis.

Cell Cycle Arrest

Treatment of HER2-overexpressing cells, such as BT-474, with **(E/Z)-CP-724714** induces a G1 cell cycle block.[1][4] This is characterized by an accumulation of cells in the G1 phase and a marked reduction in the proportion of cells in the S phase.[1][2]

Induction of Apoptosis

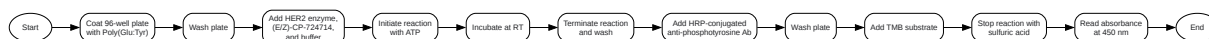
(E/Z)-CP-724714 treatment leads to the induction of apoptosis in HER2-driven tumor models.[4] This is evidenced by the release of caspase-3, a key executioner caspase in the apoptotic cascade.[4]

Experimental Protocols

HER2 Kinase Assay

This protocol describes an in vitro assay to measure the inhibitory activity of **(E/Z)-CP-724714** on HER2 kinase.

Workflow Diagram:



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